Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside

Overview

Description

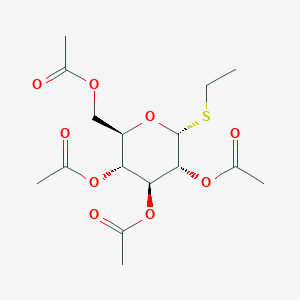

Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thioglucopyranoside is a thioglycoside derivative of glucose where the hydroxyl groups at positions 2, 3, 4, and 6 are acetylated, and the anomeric oxygen is replaced with a thiol group (-SH) linked to an ethyl group. This compound is widely used in carbohydrate chemistry as a glycosyl donor or substrate analog for studying enzymatic mechanisms, particularly in glycosidase and glycosyltransferase assays . Its acetyl groups enhance solubility in organic solvents, making it suitable for glycosylation reactions, while the thioether linkage provides stability against hydrolysis compared to O-glycosides .

Preparation Methods

Stepwise Protection of Hydroxyl Groups via Acetylation

Reaction Conditions and Reagents

Acetylation is typically performed using acetic anhydride as the acetylating agent and pyridine as both a catalyst and acid scavenger. The reaction proceeds at room temperature for 12–24 hours, achieving near-quantitative protection of the 2, 3, 4, and 6 hydroxyl groups. Excess acetic anhydride ensures complete acetylation, while pyridine neutralizes generated acetic acid, driving the reaction to completion .

Table 1: Standard Acetylation Conditions

| Parameter | Specification |

|---|---|

| Reagents | Acetic anhydride, pyridine |

| Molar Ratio | 1:5 (glucose:acetic anhydride) |

| Temperature | 20–25°C |

| Time | 12–24 hours |

| Yield | 85–95% |

Mechanistic Insights

The acetylation follows a nucleophilic acyl substitution mechanism. Pyridine activates acetic anhydride by abstracting a proton, forming a reactive acetylpyridinium intermediate. The hydroxyl groups of glucose attack this intermediate, resulting in acetylated products. Steric hindrance at the anomeric position often leaves it unacetylated, enabling selective functionalization in subsequent steps .

Thiolation at the Anomeric Position: Mechanisms and Catalysts

Thiolation Protocol

The anomeric hydroxyl group of 2,3,4,6-tetra-O-acetyl-D-glucopyranose is replaced with an ethylthio group using ethyl thiol and a Lewis acid catalyst. Boron trifluoride diethyl etherate (BF₃·OEt₂) is the most effective catalyst, facilitating the formation of an oxocarbenium ion intermediate. This electrophilic species reacts with ethyl thiol to yield the α-thioglycoside preferentially due to the anomeric effect .

Table 2: Thiolation Reaction Parameters

| Parameter | Specification |

|---|---|

| Catalyst | BF₃·OEt₂ (0.5–1.0 equiv) |

| Solvent | Anhydrous dichloromethane |

| Temperature | 0°C → room temperature |

| Time | 2–4 hours |

| Yield | 70–80% |

Role of Lewis Acids

BF₃·OEt₂ activates the anomeric hydroxyl by coordinating to its lone pairs, lowering the activation energy for oxocarbenium ion formation. Alternative catalysts like ZnCl₂ or TMSOTf have been explored but often result in lower α-selectivity or side reactions. For instance, ZnCl₂ at 0.9 equivalents reduces racemization but requires longer reaction times .

Optimization of Reaction Parameters for Enhanced Yield

Catalyst Loading and Stoichiometry

Optimizing BF₃·OEt₂ stoichiometry is critical. Substoichiometric amounts (0.7–0.9 equiv) minimize side products like β-anomers, while excess catalyst promotes decomposition. A balance between 0.8–1.0 equiv achieves optimal α-selectivity (>95%) and yield .

Solvent and Temperature Effects

Anhydrous solvents (e.g., CH₂Cl₂, toluene) prevent hydrolysis of the oxocarbenium ion. Reactions initiated at 0°C and gradually warmed to room temperature improve control over exothermic steps, reducing byproduct formation.

Table 3: Impact of Solvent on Thiolation Efficiency

| Solvent | Yield (%) | α:β Ratio |

|---|---|---|

| Dichloromethane | 78 | 97:3 |

| Toluene | 65 | 94:6 |

| Acetonitrile | 58 | 90:10 |

Purification Techniques and Characterization Protocols

Recrystallization vs. Chromatography

Crude ETG is purified via recrystallization from diisopropyl ether or column chromatography using silica gel and ethyl acetate/hexane gradients. Recrystallization offers higher purity (98–99%) but lower recovery (60–70%), whereas chromatography provides 85–90% recovery at slightly reduced purity (95–97%) .

Spectroscopic Characterization

-

¹H NMR : Key signals include δ 5.20–5.50 (anomeric proton, J₁,₂ = 3.5–4.0 Hz for α-configuration) and δ 2.00–2.10 (acetyl methyl groups).

-

¹³C NMR : Acetyl carbonyls appear at δ 169–171 ppm, while the anomeric carbon resonates at δ 85–87 ppm .

Comparative Evaluation of Alternative Synthetic Pathways

Koenigs-Knorr vs. Lewis Acid-Mediated Thiolation

The classical Koenigs-Knorr method employs HgBr₂ or AgOTf to activate glycosyl halides but faces toxicity and cost barriers. In contrast, BF₃·OEt₂-mediated thiolation is safer and more cost-effective, albeit with marginally lower yields .

Enzymatic vs. Chemical Acetylation

Enzymatic acetylation using lipases offers regioselectivity but suffers from slow reaction rates (48–72 hours) and moderate yields (50–60%). Chemical methods remain preferred for large-scale synthesis due to efficiency .

Scalability Considerations for Industrial Production

Continuous Flow Reactors

Adopting continuous flow systems enhances heat and mass transfer, reducing reaction times by 30–40% compared to batch processes. Automated control minimizes human error and improves reproducibility .

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Capital Cost | $500,000 | $1,200,000 |

| Operational Cost | $200/kg | $150/kg |

| Purity | 95–97% | 97–99% |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside undergoes several types of chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding thioglucopyranoside.

Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The thiol group can undergo oxidation to form disulfides or reduction to form thiols.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.

Oxidation: Oxidizing agents like hydrogen peroxide or iodine.

Reduction: Reducing agents like sodium borohydride.

Major Products Formed

Hydrolysis: Thioglucopyranoside.

Substitution: Various substituted thioglucopyranosides.

Oxidation: Disulfides.

Reduction: Thiols.

Scientific Research Applications

Glycosylation Reactions

Overview : Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside is primarily used as a glycosyl donor in synthetic organic chemistry.

Applications :

- Formation of Glycosidic Bonds : It facilitates the synthesis of complex carbohydrates and glycoconjugates, which are essential in the development of biologically active compounds .

- Case Study : Research has shown that using this compound in glycosylation reactions can yield higher purity and yield of desired products compared to traditional methods .

Pharmaceutical Development

Overview : The unique structure of this compound allows for modifications that enhance drug efficacy.

Applications :

- Modification of Drug Molecules : It is utilized to improve the bioavailability of therapeutic agents, making it crucial for targeted drug delivery systems .

- Case Study : A study demonstrated that incorporating this compound into drug formulations significantly increased the pharmacokinetic properties of certain anticancer drugs .

Biotechnology Applications

Overview : In biotechnology, this compound plays a critical role in the production of glycoproteins.

Applications :

- Vaccine Development : It aids in the formulation of vaccines by enhancing the stability and immunogenicity of glycoproteins .

- Therapeutic Proteins Production : The compound is essential in producing therapeutic proteins that are increasingly important in modern medicine .

- Case Study : Research highlighted its effectiveness in producing recombinant proteins with improved therapeutic profiles when used in cell cultures .

Food Industry

Overview : this compound is also applied in food science.

Applications :

- Flavoring Agent : It is used to enhance flavors and improve the stability of food products .

- Food Additives Formulation : The compound contributes to the formulation of various food additives that cater to consumer preferences.

- Case Study : Studies have shown that its incorporation into food products can lead to improved sensory qualities without compromising safety .

Research in Carbohydrate Chemistry

Overview : This compound serves as a valuable tool for researchers studying carbohydrate structures.

Applications :

- Understanding Carbohydrate Functions : It provides insights into carbohydrate roles in biological systems and their potential health applications .

- Case Study : Investigations into carbohydrate-protein interactions have utilized this compound to elucidate mechanisms involved in cellular recognition processes .

Mechanism of Action

The mechanism of action of Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside involves its interaction with specific molecular targets, primarily through its thiol group. The thiol group can form covalent bonds with proteins and enzymes, affecting their activity. This interaction is crucial in studies related to enzyme inhibition and protein modification .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2,3,4,6-Tetra-O-acetyl-β-D-thioglucopyranoside

Structural Differences: The β-anomer has the ethylthio group in the axial position (β-configuration), whereas the α-anomer adopts the equatorial position. This difference significantly impacts reactivity in glycosylation reactions, as β-thioglycosides are generally more resistant to acid-catalyzed hydrolysis . Applications: The β-anomer is more commonly used in enzyme studies due to its stability, while the α-anomer may serve as a precursor for synthesizing α-linked glycoconjugates .

Ethyl 2,3,4,6-Tetra-O-benzyl-1-thio-α-D-glucopyranoside

Structural Differences: Benzyl groups replace acetyl protecting groups. Benzyl ethers are bulkier and more stable under acidic/basic conditions, requiring harsh deprotection methods (e.g., hydrogenolysis) compared to acetyl groups, which are removed under mild basic conditions (e.g., Zemplén deacetylation) . Reactivity: The benzyl-protected derivative is often used in multi-step syntheses requiring prolonged stability, whereas the acetylated version is preferred for rapid deprotection .

Octyl 2,3,4,6-Tetra-O-acetyl-β-D-thioglucopyranoside

Structural Differences: An octyl chain replaces the ethyl group at the anomeric position. The longer alkyl chain enhances hydrophobicity, making this compound ideal for membrane-bound enzyme studies or lipid bilayer interactions . Applications: Used in glycoconjugate synthesis for lipid-anchored carbohydrates, whereas the ethyl variant is more common in solution-phase reactions .

Ethyl 2,3,4,6-Tetra-O-benzoyl-β-D-thioglucopyranoside

Structural Differences: Benzoyl groups (electron-withdrawing) instead of acetyl groups (electron-donating) alter electronic properties, affecting glycosylation rates. Benzoylated compounds are less reactive as glycosyl donors due to reduced nucleophilicity at the anomeric center . Synthesis: Requires stronger promoters (e.g., TMSOTf) for activation compared to acetylated analogs .

Ethyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-galactopyranoside

Structural Differences: Galactose replaces glucose, with a C4 hydroxyl axial configuration. Applications: Used in studies of galactose-processing enzymes, whereas the glucopyranoside variant targets glucose-specific systems .

Comparative Data Table

Research Findings and Key Insights

- Synthetic Efficiency: Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thioglucopyranoside is synthesized via peracetylation of glucose followed by thiolation. Yields for similar compounds vary; for example, a disaccharide derivative achieved 90% yield using optimized glycosylation protocols .

- Enzyme Specificity : Acetylated thioglucosides are preferred for glucosidase studies due to their solubility and mimicry of natural substrates, whereas benzylated analogs are inert in such assays .

- Reactivity Trends : Acetyl groups facilitate faster glycosylation under mild conditions (e.g., NIS/TfOH activation), while benzyl or benzoyl groups require harsher promoters (e.g., CuBr₂) .

Biological Activity

Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thioglucopyranoside (ETG) is a specialized compound primarily utilized in biochemical research and organic synthesis. Its biological activity is of significant interest due to its potential applications in drug development and carbohydrate chemistry. This article explores the biological properties, mechanisms of action, and relevant research findings associated with ETG.

- Molecular Formula : C₁₄H₁₈O₉S

- Molecular Weight : 350.35 g/mol

- CAS Number : 41670-79-5

ETG is characterized by the presence of ethyl and acetyl groups attached to a thioglucopyranoside structure. This configuration enhances its solubility in various organic solvents such as dichloromethane and methanol, facilitating its use in laboratory settings for biochemical studies.

Biochemical Interactions

ETG functions as an intermediate in the synthesis of complex carbohydrates and glycosides. Its biological activity is largely attributed to its ability to interact with various enzymes and proteins within cellular environments. The specific mechanisms through which ETG exerts its effects include:

- Enzyme Inhibition : ETG may inhibit certain enzymes involved in carbohydrate metabolism, influencing pathways critical for cellular energy production.

- Carbohydrate-Protein Interactions : It is employed in studies investigating the interactions between carbohydrates and proteins, which are vital for understanding cellular signaling and recognition processes.

Antioxidant Properties

Research indicates that ETG exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress in cells. Antioxidants play a crucial role in neutralizing free radicals, thereby reducing cellular damage and inflammation .

Anti-Cancer Potential

Preliminary studies have suggested that derivatives of thioglucopyranosides, including ETG, may possess anti-cancer properties. These compounds have been shown to induce apoptosis (programmed cell death) in various cancer cell lines by modulating signaling pathways associated with cell growth and survival . For instance, the compound's ability to inhibit telomerase activity has been linked to reduced proliferation rates in cancerous cells.

Research Findings and Case Studies

Pharmacokinetics

The pharmacokinetic properties of ETG are not extensively documented due to its primary role as a synthetic intermediate rather than a therapeutic agent. However, it is expected that its absorption, distribution, metabolism, and excretion would vary based on the final drug formulations it contributes to.

Q & A

Basic Research Questions

Q. What is the role of acetyl protecting groups in Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thioglucopyranoside synthesis?

- Methodological Answer : The acetyl groups serve to protect hydroxyl functionalities on the glucose moiety during glycosylation reactions, preventing unwanted side reactions (e.g., oxidation or premature glycosidic bond formation). This selective protection allows controlled activation of the anomeric center (C1) for thioglycoside formation. Deprotection can later be achieved via alkaline hydrolysis (e.g., using NH₃/MeOH) to regenerate free hydroxyl groups .

Q. How is Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thioglucopyranoside typically synthesized?

- Methodological Answer : A common approach involves reacting peracetylated glucose derivatives (e.g., 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose) with ethyl thiol in the presence of a Lewis acid catalyst like BF₃·OEt₂. The reaction proceeds via anomeric activation, where the acetylated hydroxyl groups stabilize the intermediate oxocarbenium ion, favoring α-thioglycoside formation. Reaction monitoring by TLC and purification via recrystallization or column chromatography is standard .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the α-anomeric configuration (e.g., δ ~5.5–6.0 ppm for anomeric proton coupling with J₁,₂ ~3–4 Hz for α-configuration).

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF validates molecular weight.

- X-ray Crystallography : Resolves structural ambiguities, such as anomeric stereochemistry or acetyl group positioning .

Advanced Research Questions

Q. How can researchers optimize glycosylation conditions to achieve high α-anomeric selectivity?

- Methodological Answer : Key factors include:

- Catalyst Choice : BF₃·OEt₂ promotes α-selectivity via SN1-like mechanisms, while ZnCl₂ may favor β-anomers in certain solvents.

- Solvent Polarity : Low-polarity solvents (e.g., toluene) stabilize oxocarbenium intermediates, enhancing α-selectivity.

- Temperature : Lower temperatures (e.g., 0–25°C) reduce side reactions.

- Additives : Amine bases (e.g., tetramethylguanidine) can shift selectivity by modulating electrophilicity .

Q. How do researchers resolve contradictions in structural data (e.g., conflicting NMR vs. XRD results)?

- Methodological Answer : Discrepancies often arise from dynamic equilibria (e.g., anomerization in solution) or crystallographic packing effects. Strategies include:

- Combined Spectroscopy : Correlate NOESY/ROESY (for solution-state conformation) with XRD (solid-state).

- Computational Modeling : DFT calculations predict stable conformers and compare with experimental data.

- Control Experiments : Re-synthesize derivatives with modified protecting groups to isolate variables .

Q. What strategies improve yield in large-scale synthesis of thioglycosides?

- Methodological Answer :

- Catalyst Loading : Optimize Lewis acid stoichiometry (e.g., 0.9 equiv ZnCl₂ reduces side reactions).

- Purification : Use recrystallization from diisopropyl ether for high-purity recovery.

- Scale-Up Adjustments : Maintain inert atmospheres (argon/nitrogen) and control exothermic reactions via slow reagent addition .

Q. How is Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thioglucopyranoside applied in glycoconjugate synthesis?

- Methodological Answer : The thioglycoside acts as a glycosyl donor in oligosaccharide assembly. For example:

- Electrochemical Activation : Applied potentials oxidize the thioglycoside to generate reactive sulfonium intermediates.

- Enzyme-Catalyzed Reactions : Glycosyltransferases or phosphorylases utilize the acetyl-protected substrate for regioselective coupling.

- Click Chemistry : Post-deprotection, free hydroxyls enable conjugation with azide-functionalized biomolecules .

Q. Data Contradiction Analysis

Q. Why might reported optical rotations for thioglycosides vary between studies?

- Methodological Answer : Variations arise from:

- Anomeric Purity : Trace β-anomers (even <5%) significantly alter optical rotation.

- Solvent Effects : Polar solvents (e.g., water vs. chloroform) influence solute conformation.

- Temperature and Concentration : Ensure standardized conditions (e.g., 20°C, λ=589 nm). Cross-validate with chiral HPLC or circular dichroism .

Properties

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O9S/c1-6-26-16-15(24-11(5)20)14(23-10(4)19)13(22-9(3)18)12(25-16)7-21-8(2)17/h12-16H,6-7H2,1-5H3/t12-,13-,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNFVZQPWZMHIF-IBEHDNSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.